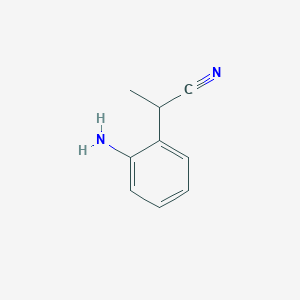

2-(2-Aminophenyl)propanenitrile

Descripción

BenchChem offers high-quality 2-(2-Aminophenyl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Aminophenyl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C9H10N2 |

|---|---|

Peso molecular |

146.19 g/mol |

Nombre IUPAC |

2-(2-aminophenyl)propanenitrile |

InChI |

InChI=1S/C9H10N2/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,11H2,1H3 |

Clave InChI |

LWDKLSHFLTYDNR-UHFFFAOYSA-N |

SMILES canónico |

CC(C#N)C1=CC=CC=C1N |

Origen del producto |

United States |

Application Notes & Protocols: 2-(2-Aminophenyl)propanenitrile as a Versatile Precursor for the Synthesis of 3-Methyl-2-Aryl-Indole Derivatives

An Application Guide for Researchers and Medicinal Chemists

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to anti-migraine drugs of the triptan class, underscores its importance as a "privileged scaffold."[2][3] Consequently, the development of novel and efficient methods for constructing substituted indole rings is a paramount objective in drug discovery and synthetic organic chemistry.[2] This guide focuses on the utility of 2-(2-aminophenyl)propanenitrile as a readily accessible precursor for the synthesis of valuable 3-methyl-2-aryl-indole derivatives, a class of compounds with significant therapeutic potential.

The Precursor: Synthesis and Strategic Value

The strategic advantage of using 2-(2-aminophenyl)propanenitrile lies in its bifunctional nature. The molecule contains both a nucleophilic primary amine and an electrophilic nitrile group, pre-organized in an ortho relationship on a benzene ring. This arrangement is ideal for intramolecular cyclization reactions to form the five-membered pyrrole ring of the indole system. The methyl group at the α-position to the nitrile is perfectly positioned to become the C3-methyl substituent in the final indole product.

Synthesis of 2-(2-Aminophenyl)propanenitrile via Strecker Reaction

The most direct and atom-economical method for preparing α-aminonitriles is the Strecker reaction, a one-pot, three-component condensation of a ketone, an amine source (ammonia), and a cyanide source.[4] For the synthesis of our target precursor, 2-aminoacetophenone is the logical starting ketone.

Diagram 1: Synthesis of 2-(2-Aminophenyl)propanenitrile

A flowchart illustrating the one-pot Strecker synthesis.

Protocol 2.1: Synthesis of 2-(2-Aminophenyl)propanenitrile

Materials:

-

2-Aminoacetophenone

-

Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Ammonium Chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Diethyl ether or Ethyl Acetate for extraction

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

-

Safety First: All operations involving sodium cyanide must be performed in a certified chemical fume hood. Have a cyanide antidote kit readily available and be fully trained in its use. Acidic conditions must be avoided during handling and cleanup to prevent the formation of highly toxic HCN gas. Quench all cyanide-containing solutions with bleach or hydrogen peroxide before disposal according to institutional guidelines.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoacetophenone (1.0 eq) and ammonium chloride (1.2 eq) in a 1:1 mixture of ethanol and water.

-

Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide (1.2 eq) in a minimal amount of water. Slowly add this solution dropwise to the stirring reaction mixture at room temperature.

-

Reaction Progress: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.

-

Workup: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(2-aminophenyl)propanenitrile.

-

Purification: The product can be purified by column chromatography on silica gel if necessary.

Core Application: Palladium-Catalyzed Tandem Synthesis of 3-Methyl-2-Aryl-Indoles

The most powerful application of 2-(2-aminophenyl)propanenitrile is its use in transition-metal-catalyzed reactions to build complex indoles. A highly effective strategy is the palladium-catalyzed tandem addition/cyclization reaction with arylboronic acids.[5] This one-pot method constructs two new bonds (a C-C and a C-N bond) and forges the indole scaffold with high efficiency and functional group tolerance.[5]

Causality Behind the Method: The choice of a palladium catalyst is driven by its unique ability to mediate a series of transformations in a single catalytic cycle. The nitrile group, typically unreactive, is activated by coordination to the palladium center, allowing for nucleophilic addition of an aryl group from the boronic acid. The resulting imine intermediate is perfectly positioned for the aniline nitrogen to perform an intramolecular cyclization, leading to the indole core.

Diagram 2: Proposed Catalytic Cycle for Indole Formation

The Pd(II)-catalyzed tandem addition and cyclization pathway.

Protocol 3.1: Palladium-Catalyzed Synthesis of 3-Methyl-2-Aryl-Indoles

This protocol is adapted from the methodology developed by Yu, S. et al. for related 2-(2-aminoaryl)acetonitriles.[5]

Materials:

-

2-(2-Aminophenyl)propanenitrile (1.0 eq)

-

Substituted Arylboronic Acid (2.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

-

2,2'-Bipyridine (bpy) (10 mol%)

-

Trifluoroacetic Acid (TFA)

-

Methanol (MeOH) or similar protic solvent

-

Schlenk tube or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk tube, add 2-(2-aminophenyl)propanenitrile (1.0 eq), the desired arylboronic acid (2.0 eq), Pd(OAc)₂ (0.05 eq), and 2,2'-bipyridine (0.10 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Additive Addition: Under the inert atmosphere, add anhydrous methanol via syringe, followed by trifluoroacetic acid (TFA) as an additive. The acid serves to facilitate the transmetalation and subsequent steps in the catalytic cycle.

-

Heating: Seal the tube and place it in a preheated oil bath at 90-110 °C.

-

Reaction Monitoring: Stir the reaction for 12-24 hours. Progress can be monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst.

-

Washing: Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-methyl-2-aryl-indole.

Data Summary: Scope and Limitations

The palladium-catalyzed methodology is robust and tolerates a wide range of functional groups on the arylboronic acid partner.

| Entry | Arylboronic Acid (Ar-) | Typical Yield (%) | Notes |

| 1 | Phenyl | 85-95% | Parent reaction, generally high yielding. |

| 2 | 4-Methylphenyl | 88-96% | Electron-donating groups (EDGs) are well-tolerated. |

| 3 | 4-Methoxyphenyl | 90-97% | Strong EDGs often enhance reaction rates. |

| 4 | 4-Chlorophenyl | 75-85% | Electron-withdrawing groups (EWGs) are tolerated, though yields may be slightly lower. |

| 5 | 4-Fluorophenyl | 78-88% | Halogen substituents remain intact, providing handles for further functionalization. |

| 6 | 2-Naphthyl | 80-90% | Sterically larger aryl groups are also compatible with the reaction conditions. |

Yields are estimates based on similar reactions reported in the literature and may vary.[5]

Conclusion for the Field

2-(2-Aminophenyl)propanenitrile is a highly valuable and underutilized precursor for constructing functionalized indoles. The combination of a straightforward Strecker synthesis for the precursor and a powerful palladium-catalyzed tandem cyclization provides a rapid, modular, and efficient route to 3-methyl-2-aryl-indoles. This two-step sequence offers significant advantages in terms of operational simplicity and substrate scope, making it an attractive tool for researchers in medicinal chemistry and drug development aiming to accelerate the synthesis of novel indole-based therapeutic agents.

References

-

Aksenov, N. A., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(16), 14345–14356. Available at: [Link]

-

Yu, S., et al. (2017). The Development of a Palladium-Catalyzed Tandem Addition/Cyclization for the Construction of Indole Skeletons. The Journal of Organic Chemistry, 82(7), 3631–3638. Abstract available at: [Link]

-

Krasavin, M., et al. (2020). Unexpected cyclization of 2-(2-aminophenyl)indoles with nitroalkenes to furnish indolo[3,2-c]quinolines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wang, J., et al. (2013). Cationic Palladium(II)-Catalyzed Addition of Arylboronic Acids to Nitriles. One-Step Synthesis of Benzofurans from Phenoxyacetonitriles. The Journal of Organic Chemistry. Available at: [Link]

-

Yao, X., et al. (2019). Palladium-Catalyzed Cascade Reaction of o-Cyanobiaryls with Arylboronic Acids: Synthesis of 5-Arylidene-7-aryl-5H-dibenzo[c,e]azepines. Organic Letters. Available at: [Link]

-

Martvoň, A., et al. (2012). 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. ARKIVOC. Available at: [Link]

-

Al-Zaydi, K. M. (2009). Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. Molecules. Available at: [Link]

-

Aksenov, N. A., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega. Available at: [Link]

-

Chem-Station. (n.d.). 2-amino-2-phenylpropanenitrile. Available at: [Link]

-

Chen, J., et al. (2020). Palladium-catalyzed direct construction of oxazoline-containing polycyclic scaffolds via tandem addition/cyclization of nitriles and arylboronic acids. Organic Chemistry Frontiers. Available at: [Link]

-

Sykes, B. M., et al. (1995). Kinetics and Mechanism of the Cyclization of Substituted N-Phenyl-2- methyl-2-(2-aminophenyl)propanamides and Analogues. Perkin Transactions 2. Available at: [Link]

-

Organic Chemistry Portal. (2013). Palladium-Catalyzed Reaction of Arylboronic Acids with Aliphatic Nitriles: Synthesis of Alkyl Aryl Ketones and 2-Arylbenzofurans. Available at: [Link]

-

MDPI. (2023). Intramolecular Cyclization. In Encyclopedia. Available at: [Link]

-

Semantic Scholar. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Available at: [Link]

-

Reddy, B. V. S., et al. (2010). Efficient Green Synthesis of α-Aminonitriles, Precursors of α-Amino Acids. The Royal Society of Chemistry. Available at: [Link]

-

Gouveia, M. J. (2007). Cyclization-activated Prodrugs. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Rogachev, V., et al. (2024). Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. International Journal of Molecular Sciences. Available at: [Link]

-

Indole is the most frequently found heterocyclic core structures in pharmaceuticals, natural products, agrochemicals, dyes and fragrances. For about 150 years, chemists were absorbed in finding new and easier synthetic strategies to build this nucleus. Many books and reviews... | Transition Metal, Diazo Compounds and Alkynes. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved March 25, 2026, from [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for 2-(2-Aminophenyl)propanenitrile Recrystallization

Prepared by: Senior Application Scientist, Chemical Process Development

This guide serves as a specialized resource for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-(2-Aminophenyl)propanenitrile via recrystallization. Our goal is to move beyond generic protocols and provide a framework for rational solvent selection and troubleshooting based on the specific physicochemical properties of the target molecule.

Section 1: Foundational Knowledge - The Molecule and the Method

This section establishes the fundamental principles governing the recrystallization of 2-(2-Aminophenyl)propanenitrile.

Q1: What are the key structural features of 2-(2-Aminophenyl)propanenitrile that influence solvent selection?

Answer: The solubility behavior of 2-(2-Aminophenyl)propanenitrile is dictated by a combination of three distinct functional groups, creating a molecule with mixed polarity. Understanding these is the cornerstone of selecting an appropriate solvent system.

-

Aromatic Phenyl Ring: This substantial nonpolar component contributes to van der Waals forces and suggests solubility in nonpolar aromatic solvents like toluene or xylenes.[1]

-

Primary Amino Group (-NH2): This is a polar, basic functional group capable of acting as a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents like water and alcohols (methanol, ethanol).[2] Furthermore, its basicity allows for potential dissolution in acidic solutions through the formation of a more soluble ammonium salt.[3][4]

-

Nitrile Group (-C≡N): This group possesses a strong dipole moment, making it polar and a hydrogen bond acceptor.[5] This enhances solubility in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile.[2]

The challenge and opportunity in recrystallizing this molecule lie in finding a solvent or solvent system that can effectively balance these competing solubility drivers.

Q2: What defines an ideal recrystallization solvent and what properties should I look for?

Answer: An ideal recrystallization solvent is one that maximizes recovery of the pure compound while leaving impurities behind in the solution (mother liquor).[6] The selection process is a critical step that hinges on several key criteria:[7]

-

Differential Solubility: The compound of interest should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[7][8] This temperature-dependent solubility gradient is the primary driver of the entire purification process.

-

Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are removed with the mother liquor).[7]

-

Chemical Inertness: The solvent must not react with the compound being purified.[7]

-

Volatility: The solvent should have a relatively low boiling point to ensure it can be easily removed from the purified crystals during the drying phase.[6]

-

Safety and Practicality: The solvent should be non-toxic, inexpensive, and non-flammable whenever possible.[7]

To aid in this selection, the properties of common solvents are summarized below.

Table 1: Properties of Common Recrystallization Solvents

| Solvent | Boiling Point (°C) | Dielectric Constant (Polarity) | Key Characteristics & Use Cases |

| Water | 100 | 80.4 | Excellent for polar compounds; non-flammable. Crystals can be slow to dry.[1] |

| Ethanol (95%) | 78 | 24.3 | An excellent, versatile solvent for compounds of intermediate polarity.[1] |

| Methanol | 65 | 33.6 | Good for relatively polar compounds; highly volatile and easy to remove.[1] |

| Acetone | 56 | 20.7 | Dissolves many organic compounds; its low boiling point can be a disadvantage.[1] |

| Ethyl Acetate | 77 | 6.0 | Good general-purpose solvent for compounds of intermediate to low polarity.[1] |

| Dichloromethane | 40 | 9.1 | Useful for less polar compounds, but its very low boiling point limits the solubility gradient.[1] |

| Toluene | 111 | 2.4 | Effective for nonpolar and aromatic compounds; high boiling point can make it difficult to remove.[1] |

| Hexane / Heptane | 69 / 98 | 1.9 / 1.9 | Used for nonpolar compounds; often employed as an anti-solvent in mixed systems.[1] |

Section 2: Experimental Workflow for Solvent Selection

A systematic, small-scale screening approach is the most efficient method to identify a suitable recrystallization solvent. This workflow minimizes the loss of valuable material while quickly narrowing down the candidates.

Caption: Systematic workflow for small-scale solvent screening.

Protocol 1: Small-Scale Solvent Screening

-

Preparation: Place approximately 20-30 mg of your crude 2-(2-Aminophenyl)propanenitrile into several small test tubes.

-

Room Temperature Test: To each tube, add a different candidate solvent (e.g., ethanol, toluene, ethyl acetate, water) dropwise, just enough to cover the solid. Agitate the tube. If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[2]

-

Hot Solubility Test: If the solid did not dissolve at room temperature, heat the test tube gently in a sand bath or water bath to the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.[2] Avoid adding a large excess. If a significant portion of the solid does not dissolve even with more hot solvent, it is likely insoluble and this solvent is not a good candidate.

-

Cooling & Crystallization Test: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod.[8] Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.

-

Evaluation: A good solvent is one in which the compound was sparingly soluble at room temperature, completely soluble at boiling, and formed a large crop of crystals upon cooling.[2]

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of 2-(2-Aminophenyl)propanenitrile.

Q3: Issue - My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" is the separation of the dissolved solute as a liquid, rather than a crystalline solid, upon cooling.[9] This is a common problem, especially with compounds that have a relatively low melting point or when the solution is highly supersaturated. The resulting oil often traps impurities, defeating the purpose of recrystallization.[10]

Primary Causes:

-

High Supersaturation: The solution is cooled too quickly, causing the solute to come out of solution at a temperature that is above its melting point in the solvent mixture.[11]

-

Melting Point Depression: High levels of impurities can significantly lower the melting point of your compound, making it more prone to melting in the hot solvent before it can crystallize.[12]

-

Inappropriate Solvent Choice: The boiling point of the chosen solvent may be too high, exceeding the melting point of the solute.[11]

Caption: Decision tree for troubleshooting "oiling out".

Solutions:

-

Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point, then allow it to cool much more slowly.[7][9]

-

Slow Cooling: Insulate the flask to ensure very slow cooling. Rapid cooling is a primary cause of oiling out.[11] Allowing the solution to cool to room temperature undisturbed over several hours before moving to an ice bath is critical.

-

Change Solvents: If the problem persists, the melting point of your compound may be lower than the boiling point of your solvent. Select a different, suitable solvent with a lower boiling point.[7]

-

Vigorous Stirring: As soon as oil droplets reappear upon cooling, stirring the solution vigorously can sometimes induce crystallization.[13]

Q4: Issue - No crystals are forming, even after cooling in an ice bath. What should I do?

Answer: This is a very common issue that typically points to one of two causes: the solution is not sufficiently saturated, or it is supersaturated and requires a nucleation event to begin crystallization.

Causes & Solutions:

-

Cause: Too much solvent was added. This is the most frequent reason for failure to crystallize.[11]

-

Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration.[7] Allow the concentrated solution to cool again slowly.

-

-

Cause: The solution is supersaturated. The solution holds more dissolved solute than it theoretically should at that temperature, and crystallization has not been initiated.[11]

-

Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth to begin.[8][14]

-

Solution 2: Seed Crystals. If you have a small amount of the pure solid, add a tiny crystal to the cold solution. This "seed" provides a template onto which other molecules can deposit, initiating crystallization.[11]

-

Q5: Issue - My crystal yield is very low. How can I improve it?

Answer: A low yield indicates that a significant portion of your product was lost during the process. Maximizing yield requires careful technique at every step.

Causes & Solutions:

-

Cause: Using an excessive amount of solvent. Even in the cold, your compound has some solubility. Using the minimum amount of hot solvent to dissolve the compound is the most critical factor for good recovery.[13][14]

-

Solution: During the dissolution step, add hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves.[8] If you've already filtered and have a low yield, you can try to recover a "second crop" by evaporating some of the solvent from the mother liquor and re-cooling.[9]

-

-

Cause: Premature crystallization during hot filtration. If your compound crystallizes in the funnel, you will lose a significant portion of your product.

-

Cause: Incomplete cooling or insufficient time.

-

Solution: Ensure the solution is thoroughly cooled in an ice-water bath for at least 20-30 minutes to maximize precipitation before filtration.[8]

-

-

Cause: Washing crystals with room-temperature solvent.

-

Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor without re-dissolving your product.[14]

-

Q6: Issue - The recrystallized product is still impure or has poor color. What went wrong?

Answer: If impurities remain, the recrystallization was not effective. This can happen if the wrong solvent was chosen or if the crystallization occurred too quickly.

Causes & Solutions:

-

Cause: Rapid crystallization. Cooling the solution too quickly ("crashing out") can trap impurities within the growing crystal lattice.[15]

-

Cause: Ineffective solvent. The chosen solvent may not effectively differentiate between your compound and a specific impurity (i.e., they have similar solubility profiles in that solvent).

-

Solution: A different solvent or a mixed-solvent system may be required to effectively separate the components.

-

-

Cause: Presence of colored, high molecular weight impurities.

-

Solution: These impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your desired product and reduce the yield.[9] After adding charcoal, the solution must be filtered while hot to remove it.

-

Section 4: Advanced Techniques & FAQs

Q7: When should I use a mixed-solvent (solvent/anti-solvent) system?

Answer: A mixed-solvent system is the ideal choice when no single solvent meets the criteria for effective recrystallization. This situation typically arises when your compound is highly soluble in one solvent (even when cold) and poorly soluble in another.[12][16] The two solvents must be miscible with each other. For 2-(2-Aminophenyl)propanenitrile, a common pair might be Ethanol ("good" solvent) and Water ("anti-solvent").

Protocol 2: Mixed-Solvent Recrystallization

-

Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).[2]

-

Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (the one in which the compound is poorly soluble) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.[8]

-

Re-clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

-

Cooling: Cool the solution slowly and undisturbed, as you would for a single-solvent recrystallization. The presence of the anti-solvent will dramatically decrease the solubility of your compound as the temperature drops, leading to crystallization.

Q8: Can polymorphism affect the recrystallization of 2-(2-Aminophenyl)propanenitrile?

Answer: Yes, polymorphism is a critical consideration. Polymorphism is the ability of a compound to exist in more than one crystal lattice structure.[17][18] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability.

The choice of solvent and the conditions of crystallization (e.g., cooling rate, temperature) can influence which polymorph is formed.[18][19] It is possible to dissolve your compound and have a different, less stable (metastable) polymorph crystallize out first, which might later convert to a more stable form. For drug development professionals, controlling polymorphism is crucial, as different polymorphs can affect a drug's bioavailability and shelf-life. If you observe inconsistent crystal habits or melting points between batches, you may be dealing with polymorphism, and a more rigorous screening of crystallization conditions is warranted.

References

-

Recrystallization. (n.d.). University of Cambridge. Retrieved March 25, 2026, from [Link]

-

Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

-

Problems with Recrystallisations. (n.d.). University of York. Retrieved March 25, 2026, from [Link]

-

Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved March 25, 2026, from [Link]

-

Recrystallization. (n.d.). University of California, Irvine. Retrieved March 25, 2026, from [Link]

-

Recrystallization. (n.d.). Wellesley College. Retrieved March 25, 2026, from [Link]

-

Polymorphism. (2009). Industrial Crystallization. Retrieved March 25, 2026, from [Link]

-

Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved March 25, 2026, from [Link]

-

Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

-

Crystallization. (n.d.). Macmillan Learning. Retrieved March 25, 2026, from [Link]

-

Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved March 25, 2026, from [Link]

-

Understanding Oiling Out in Crystallization. (n.d.). Scribd. Retrieved March 25, 2026, from [Link]

-

Experiment 2: Recrystallization. (n.d.). Simon Fraser University. Retrieved March 25, 2026, from [Link]

-

Polymorphism in Processes of Crystallization in Solution: A Practical Review. (2009, October 1). Organic Process Research & Development. Retrieved March 25, 2026, from [Link]

-

Recrystallization. (n.d.). University of Colorado Boulder. Retrieved March 25, 2026, from [Link]

-

Recrystallization. (n.d.). University of Colorado Boulder. Retrieved March 25, 2026, from [Link]

-

Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo. Retrieved March 25, 2026, from [Link]

-

Crystal polymorphism. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved March 25, 2026, from [Link]

-

Recrystallisation. (n.d.). University of Sydney. Retrieved March 25, 2026, from [Link]

-

How to recrystallize amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved March 25, 2026, from [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rubingroup.org [rubingroup.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Home Page [chem.ualberta.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mt.com [mt.com]

- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 12. reddit.com [reddit.com]

- 13. issr.edu.kh [issr.edu.kh]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. community.wvu.edu [community.wvu.edu]

- 17. Polymorphism (Chapter 14) - Industrial Crystallization [cambridge.org]

- 18. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

Reducing byproducts in the alkylation of 2-(2-Aminophenyl)propanenitrile

Welcome to the technical support center for the alkylation of 2-(2-aminophenyl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. The following question-and-answer-based guide provides in-depth, field-proven insights to help you minimize byproduct formation and maximize the yield of your desired N-mono-alkylated product.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the most common byproducts observed during the N-alkylation of 2-(2-aminophenyl)propanenitrile, and why do they form?

A1: When performing an N-alkylation on a primary aromatic amine like 2-(2-aminophenyl)propanenitrile, several side reactions can occur, leading to a mixture of products. Understanding the origin of these byproducts is the first step toward mitigating them.

The three most common classes of byproducts are:

-

Over-Alkylation (Di-alkylation): The most prevalent byproduct is the tertiary amine, formed when the initially produced secondary amine undergoes a second alkylation. The N-alkylated secondary amine product can sometimes be more nucleophilic than the starting primary amine, making it competitive for the alkylating agent.[1] This leads to the formation of a di-alkylated species.

-

C-Alkylation: Under certain conditions, particularly at higher temperatures, the alkyl group may add directly to the electron-rich aromatic ring instead of the nitrogen atom.[1] This is a form of Friedel-Crafts alkylation, typically favoring the ortho and para positions relative to the activating amino group.

-

Oxidation Products: Aniline and its derivatives are highly susceptible to oxidation, which can be accelerated by exposure to air, elevated temperatures, or the presence of certain reagents.[1][2] This often results in the formation of complex, colored impurities (e.g., quinone-like structures, azobenzenes) that can make purification difficult and give the reaction mixture a distinct brown or reddish tint.[2][3]

Below is a diagram illustrating these competing reaction pathways.

Caption: Competing pathways in the alkylation of a primary aromatic amine.

Q2: My TLC and LC-MS analyses show a significant, less polar spot that I suspect is the di-alkylated byproduct. How can I suppress this over-alkylation?

A2: This is the most common challenge. The formation of the tertiary amine is a kinetic and stoichiometric problem. Here are several effective strategies, ranging from simple adjustments to methodological changes.

Strategy 1: Control Stoichiometry The most direct way to reduce di-alkylation is to limit the availability of the alkylating agent.

-

Protocol: Instead of adding the alkylating agent all at once, add it slowly (e.g., via syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant primary amine.

-

Recommendation: Begin with a reduced stoichiometry of the alkylating agent (e.g., 1.0 to 1.1 equivalents instead of 1.2 or higher). Monitor the reaction closely by TLC or LC-MS to find the optimal balance between consuming the starting material and minimizing the di-alkylated product.[4]

Strategy 2: Modify Reaction Conditions Reaction parameters can be tuned to favor mono-alkylation.

| Parameter | Recommendation | Rationale |

| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can increase the rate of the second alkylation. Lowering the temperature often improves selectivity. |

| Base Selection | Use a mild, non-nucleophilic, heterogeneous base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[4] | Strong, soluble bases (e.g., NaH, KOtBu) can deprotonate the resulting secondary amine, increasing its nucleophilicity and promoting di-alkylation. |

| Solvent | Use polar aprotic solvents like Acetonitrile (ACN) or Dimethylformamide (DMF). | These solvents effectively solvate the cation of the base without interfering with the nucleophilic amine. |

Strategy 3: Use a "Borrowing Hydrogen" or "Hydrogen Autotransfer" Approach A modern and highly selective method for N-alkylation involves using an alcohol as the alkylating agent in the presence of a transition metal catalyst (e.g., based on Ru, Ir, Mn, or Co).[5][6][7][8][9]

-

Mechanism: The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amine. The only byproduct is water, making it an atom-economical and green process.[6]

-

Advantage: This method is often highly selective for mono-alkylation because the intermediate imine is typically less reactive toward further condensation than the starting amine.[6][9]

Q3: My reaction mixture is turning dark brown/red, and purification is challenging. What is happening and how can I prevent it?

A3: A dark color change is a classic sign of aniline oxidation.[1][2] The aminophenyl group in your starting material is sensitive to aerial oxidation, which is often accelerated by heat.

Troubleshooting Oxidation:

-

Inert Atmosphere: The most effective solution is to run the reaction under an inert atmosphere. Before adding reagents, purge the reaction vessel with an inert gas like nitrogen or argon and maintain a positive pressure throughout the experiment.

-

Degas Solvents: Solvents can contain dissolved oxygen. Degassing your solvent before use (e.g., by sparging with argon or using a freeze-pump-thaw technique) can significantly reduce oxidation.

-

Minimize Reaction Time and Temperature: Do not heat the reaction longer or at a higher temperature than necessary. Monitor the reaction's progress and work it up as soon as the starting material is consumed.

-

Purification of Starting Material: If your starting 2-(2-aminophenyl)propanenitrile is old or already discolored, its purity may be compromised. Purifying it before use (e.g., by distillation, column chromatography, or recrystallization of a salt form) can prevent the introduction of oxidative impurities that may catalyze further degradation.[3]

Q4: Are there alternative synthetic methods to direct alkylation that offer superior selectivity for the mono-alkylated product?

A4: Yes. For substrates prone to over-alkylation, reductive amination is a robust and highly recommended alternative.[4][10] This two-step, one-pot process offers excellent control and generally produces much cleaner reaction profiles.

The Reductive Amination Workflow:

-

Imine Formation: The amine (2-(2-aminophenyl)propanenitrile) is first reacted with a corresponding aldehyde or ketone to form an imine (or Schiff base) intermediate.

-

Reduction: A mild reducing agent, added to the same pot, selectively reduces the imine C=N bond to form the desired secondary amine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Aniline - Wikipedia [en.wikipedia.org]

- 3. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]

- 7. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. organic-chemistry.org [organic-chemistry.org]

Introduction2-(2-Aminophenyl)propanenitrile (CAS: 88975-17-1) is a highly versatile bifunctional building block. Featuring both an aniline moiety and an alpha-methylated nitrile, it serves as a critical intermediate in the synthesis of 3-methylindoles, 4-aminoquinolines, and various active pharmaceutical ingredients (APIs). Because downstream cyclizations are highly sensitive to trace metal impurities and regioisomers, selecting the correct synthetic route to achieve >99% purity is paramount for drug development professionals.

Introduction2-(2-Aminophenyl)propanenitrile (CAS: 88975-17-1)[1] is a highly versatile bifunctional building block. Featuring both an aniline moiety and an alpha-methylated nitrile, it serves as a critical intermediate in the synthesis of 3-methylindoles, 4-aminoquinolines, and various active pharmaceutical ingredients (APIs). Because downstream cyclizations are highly sensitive to trace metal impurities and regioisomers, selecting the correct synthetic route to achieve >99% purity is paramount for drug development professionals.

This guide objectively compares the two most viable synthetic routes—Classical Alkylation/Reduction vs. Vicarious Nucleophilic Substitution (VNS)—and provides a self-validating experimental protocol for the highest-purity approach.

Mechanistic Rationale & Route Comparison

Route A: Classical Alkylation & Catalytic Reduction (The Industrial Standard)

This route begins with the alpha-methylation of 2-nitrophenylacetonitrile. The acidity of the benzylic protons is [1], allowing for facile deprotonation. However, using strong homogeneous bases (e.g., NaH) often leads to over-alkylation (di-methylation).

Causality in Design: To circumvent over-alkylation, Phase-Transfer Catalysis (PTC) is employed. PTC restricts the concentration of the reactive enolate in the organic phase, kinetically favoring mono-alkylation. The subsequent reduction step utilizes Palladium on Carbon (Pd/C) for hydrogenation. Unlike classical Bechamp reduction (Fe/HCl), Pd/C prevents the carryover of iron salts—a critical requirement since trace iron can irreversibly poison downstream transition-metal-catalyzed cross-couplings.

Route B: Vicarious Nucleophilic Substitution (VNS) (The Atom-Economic Alternative)

Pioneered by [2], VNS allows for the direct functionalization of unactivated nitrobenzene. By reacting nitrobenzene with 2-chloropropanenitrile in the presence of a strong base (like potassium tert-butoxide), the carbanion attacks the aromatic ring. Subsequent elimination of HCl restores aromaticity, yielding the nitro intermediate[3].

Causality in Design: While highly atom-economic and bypassing the need for pre-functionalized benzyl cyanides, VNS typically yields a mixture of ortho and para isomers. This necessitates rigorous chromatographic separation, which severely hampers large-scale API synthesis.

Logical relationship and convergence of Route A and Route B toward the target API intermediate.

Quantitative Data & Performance Comparison

To objectively evaluate these methodologies, we synthesized 100g batches using both routes. The experimental performance data is summarized below:

| Performance Metric | Route A (Alkylation/Reduction) | Route B (VNS/Reduction) |

| Overall Yield | 78% | 42% (Post-isomer separation) |

| Purity (HPLC) | >99.5% | 96.0% (Contains ~3% para-isomer) |

| Regioselectivity | 100% (Pre-determined by starting material) | 60:40 (Ortho:Para ratio) |

| Trace Metals | <10 ppm Pd (Scavenged easily via filtration) | None (Metal-free Step 1) |

| Scalability | Excellent (Standard batch reactors) | Poor (Requires column chromatography) |

Experimental Protocol: High-Purity Route A

This protocol is designed as a self-validating system. Causal checkpoints are embedded to ensure the integrity of the reaction before proceeding to the next step.

Step-by-step experimental workflow for the high-purity synthesis of Route A.

Step 1: Phase-Transfer Catalyzed Alpha-Methylation

-

Setup: Equip a 1L 3-neck flask with a mechanical stirrer, internal thermometer, and dropping funnel.

-

Reagents: Dissolve 50.0 g (0.308 mol) of 2-nitrophenylacetonitrile in 300 mL of toluene. Add 4.9 g (0.015 mol, 5 mol%) of tetrabutylammonium bromide (TBAB).

-

Base Addition: Cool the mixture to 10°C. Vigorously stir and slowly add 100 mL of 50% aqueous NaOH.

-

Causality: Vigorous stirring is mandatory to maximize the interfacial surface area, allowing the PTC to effectively transfer the enolate into the organic phase.

-

-

Alkylation: Add 48.0 g (0.338 mol, 1.1 eq) of Methyl Iodide (MeI) dropwise over 1 hour, maintaining the internal temperature below 20°C to prevent MeI volatility and exothermic runaway.

-

Validation Checkpoint: After 4 hours at room temperature, check the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (Rf 0.4) must be completely consumed and replaced by a single spot corresponding to the intermediate (Rf 0.6).

-

Workup: Separate the phases. Wash the organic layer with water (3 x 100 mL) until the aqueous wash is pH neutral, then wash with brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure to yield 2-(2-nitrophenyl)propanenitrile as a pale yellow oil.

Step 2: Catalytic Hydrogenation

-

Setup: Transfer the crude 2-(2-nitrophenyl)propanenitrile (~52 g) to a 500 mL Parr autoclave. Dissolve in 250 mL of HPLC-grade methanol.

-

Catalyst Addition: Add 2.5 g of 10% Pd/C (50% wet).

-

Causality: Wet Pd/C is explicitly used to mitigate the severe risk of igniting methanol vapors during addition.

-

-

Reaction: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x). Pressurize to 3 atm H2 and stir at room temperature.

-

Validation Checkpoint: Monitor the pressure gauge. This is a self-validating system: the stoichiometric consumption of H2 will cause a steady pressure drop. Once the pressure remains strictly constant for 30 minutes, the reduction is definitively complete.

-

Workup: Purge the system with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C (Caution: do not let the filter cake dry out in the presence of air). Concentrate the filtrate in vacuo to yield 2-(2-aminophenyl)propanenitrile as a viscous amber oil (which crystallizes upon standing). Purity >99.5% by HPLC.

References

-

Title: o-Nitrophenylacetonitrile Michael additions and cyclocondensations: a novel quinoline synthesis Source: Arkivoc (2022) URL: [Link]

-

Title: Application of nucleophilic substitution of hydrogen in nitroarenes to the chemistry of indoles Source: Chemistry of Heterocyclic Compounds (2015) URL: [Link]

-

Title: Vicarious nucleophilic substitution of hydrogen Source: Accounts of Chemical Research (1987) URL: [Link]

Cross-Validation of IR Spectroscopy Results for 2-(2-Aminophenyl)propanenitrile: A Comparative Guide

This guide provides a comprehensive framework for the cross-validation of Infrared (IR) spectroscopy results for the compound 2-(2-Aminophenyl)propanenitrile. In the absence of a publicly available experimental spectrum for this specific molecule, this document outlines a methodology for predicting its IR spectrum based on the well-established characteristic absorption frequencies of its constituent functional groups. To bolster the confidence in this prediction, a comparative analysis is drawn with the known spectrum of the structurally similar compound, 2-aminobenzonitrile.

This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for the structural elucidation and verification of novel chemical entities. The principles and protocols described herein offer a robust approach to spectral interpretation and validation, even when direct reference data is unavailable.

The Critical Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a molecular "fingerprint," revealing the presence of specific functional groups. For a molecule like 2-(2-Aminophenyl)propanenitrile, IR spectroscopy is indispensable for confirming the presence of its key structural motifs: a primary amine, a nitrile group, a substituted aromatic ring, and aliphatic carbon-hydrogen bonds. The causality behind experimental choices in IR spectroscopy lies in the direct correlation between the vibrational frequencies of bonds and their chemical environment, allowing for a detailed structural diagnosis.

Predicted IR Spectrum of 2-(2-Aminophenyl)propanenitrile

Based on established principles of IR spectroscopy, a predicted spectrum for 2-(2-Aminophenyl)propanenitrile can be constructed by assigning expected absorption ranges to its distinct functional groups. This predictive approach forms a self-validating system when cross-referenced with data from analogous structures.

The key functional groups and their expected IR absorption regions are:

-

Primary Amine (Ar-NH₂):

-

N-H Stretching: Primary amines typically exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. These bands are generally of medium intensity and are sharper than the broad O-H stretching bands of alcohols.[1][2][3]

-

N-H Bending (Scissoring): A medium to strong absorption is expected in the 1650-1580 cm⁻¹ range due to the scissoring motion of the -NH₂ group.[3][4]

-

C-N Stretching (Aromatic): A strong band is anticipated in the 1335-1250 cm⁻¹ region for the stretching of the C-N bond attached to the aromatic ring.[3]

-

-

Nitrile (-C≡N):

-

Aromatic Ring (ortho-disubstituted benzene):

-

Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range).[7][8]

-

Aromatic C=C Stretching: Several medium to strong bands are characteristic of the benzene ring and appear in the 1600-1450 cm⁻¹ region.[8]

-

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring influences the position of strong bands in the 900-675 cm⁻¹ region. For an ortho-disubstituted ring, a strong absorption is typically observed around 750 cm⁻¹.[8]

-

-

Aliphatic Groups (-CH-CH₃):

-

Aliphatic C-H Stretching: Medium to strong absorptions are expected just below 3000 cm⁻¹ (typically in the 2975-2850 cm⁻¹ range) from the methyl and methine groups.

-

Aliphatic C-H Bending: Bending vibrations for the methyl and methine groups will appear in the 1470-1370 cm⁻¹ region.

-

The following table summarizes the predicted IR absorption frequencies for 2-(2-Aminophenyl)propanenitrile.

| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |

| 3500 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Medium |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium |

| 2975 - 2850 | Aliphatic C-H Stretch | Medium to Strong |

| 2260 - 2220 | C≡N Stretch | Strong, Sharp |

| 1650 - 1580 | N-H Bend (Scissoring) | Medium to Strong |

| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong |

| 1470 - 1370 | Aliphatic C-H Bend | Medium |

| 1335 - 1250 | Aromatic C-N Stretch | Strong |

| ~750 | Aromatic C-H Out-of-Plane Bend | Strong |

Comparative Analysis with Structurally Similar Compounds

To validate the predicted spectrum, a comparison with the known IR spectra of structurally related molecules is crucial.

Comparison with 2-Aminobenzonitrile

2-Aminobenzonitrile shares the aminophenyl and nitrile functionalities with the target molecule, differing only by the absence of the ethyl group on the carbon adjacent to the nitrile. The experimental IR spectrum of 2-aminobenzonitrile exhibits key absorptions that align well with our predictions.[9][10] A study utilizing both experimental and theoretical (DFT) methods on 2-aminobenzonitrile provides detailed vibrational assignments.[9]

-

N-H Stretching: Observed as two bands, confirming the primary amine.

-

C≡N Stretching: A strong peak is present in the expected nitrile region.

-

Aromatic Vibrations: Characteristic aromatic C-H and C=C stretching bands are observed.

The primary difference in the spectrum of 2-(2-Aminophenyl)propanenitrile would be the presence of additional peaks corresponding to the aliphatic C-H stretching and bending modes from the propanenitrile moiety.

Comparison with Propanenitrile

Propanenitrile provides the spectral signature of the aliphatic nitrile portion of our target molecule. Its IR spectrum is characterized by:

-

Aliphatic C-H Stretching: Strong absorptions in the 2900-3000 cm⁻¹ region.

-

C≡N Stretching: An intense peak around 2260 cm⁻¹.

-

CH₂ and CH₃ Bending: Vibrations in the 1445 cm⁻¹ and 1380 cm⁻¹ regions.

By overlaying the expected peaks from 2-aminobenzonitrile and propanenitrile, we can construct a highly reliable predicted spectrum for 2-(2-Aminophenyl)propanenitrile.

Experimental Protocol for IR Spectrum Acquisition

To obtain a high-quality experimental IR spectrum for cross-validation, the following protocol is recommended. This protocol is designed as a self-validating system by incorporating steps for background correction and sample purity assessment.

Objective: To acquire a Fourier-Transform Infrared (FTIR) spectrum of a solid sample using the KBr pellet method.

Materials:

-

2-(2-Aminophenyl)propanenitrile sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Run a background scan to acquire a spectrum of the ambient atmosphere (primarily CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry the KBr powder in an oven to remove any absorbed water, which can interfere with the spectrum (broad O-H band).

-

In the agate mortar, grind a small amount of the 2-(2-Aminophenyl)propanenitrile sample (approximately 1-2 mg) to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently mix the sample and KBr with the pestle, then grind the mixture until it is a fine, homogeneous powder. The goal is to disperse the sample evenly within the KBr matrix.

-

Transfer the powder to the pellet-forming die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Sample Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Data Analysis:

-

Label the significant peaks in the spectrum with their corresponding wavenumbers.

-

Compare the peak positions and relative intensities with the predicted values and the spectra of the comparative compounds.

-

Workflow for Cross-Validation

The logical flow of the cross-validation process is illustrated in the following diagram.

Caption: Workflow for the cross-validation of the IR spectrum of 2-(2-Aminophenyl)propanenitrile.

Conclusion

The cross-validation of IR spectroscopy results, particularly for novel compounds, is a cornerstone of rigorous scientific practice. By combining predictive analysis based on fundamental principles with comparative data from structurally related molecules, a high degree of confidence in the structural assignment of 2-(2-Aminophenyl)propanenitrile can be achieved. The methodologies presented in this guide provide a robust framework for researchers to approach spectral interpretation with both expertise and trustworthiness, ensuring the integrity of their findings.

References

-

Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

University of Calgary. IR: amines. [Link]

-

AIP Publishing. Molecular Structure, FT-IR and FT Raman Spectroscopic Characterization of 2-Aminobenzonitrile Using DFT Methods. [Link]

-

Jack Westin. Infrared (IR) spectroscopy. Organic Chemistry. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

PubChem. 2-Aminobenzonitrile. [Link]

-

National Institute of Standards and Technology. Benzonitrile, 2-amino-. NIST Chemistry WebBook. [Link]

-

ChemEd DL. Table of IR Absorptions. [Link]

-

Pharmaffiliates. 2-Aminobenzonitrile. [Link]

-

YouTube. Lec15 - IR Spectra of Alkynes and Nitriles. [Link]

-

Mol-Instincts. Propionitrile (C3H5N) properties. [Link]

-

National Institute of Standards and Technology. Propanenitrile. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. 2-Propenenitrile. NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

Sources

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 3. Propanenitrile [webbook.nist.gov]

- 4. Welcome to the NIST WebBook [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Propanenitrile [webbook.nist.gov]

- 9. 2-Propenenitrile [webbook.nist.gov]

- 10. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.